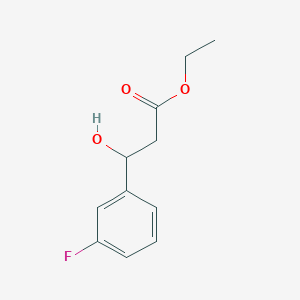

Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a fluorinated aromatic ring at the β-position of the propanoate backbone. This structural motif is critical in medicinal chemistry, as fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity due to the electron-withdrawing nature of fluorine.

Properties

IUPAC Name |

ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAITWFUEXQRSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271702 | |

| Record name | Ethyl 3-fluoro-β-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51699-42-4 | |

| Record name | Ethyl 3-fluoro-β-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51699-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-β-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with an appropriate ester precursor under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

- Substitution

Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Biological Activity

Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound features a hydroxypropanoate structure with a fluorinated phenyl group, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 224.22 g/mol.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom on the phenyl ring may enhance binding affinity and selectivity towards specific targets, potentially altering enzyme kinetics or receptor signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, showing promising results against various bacterial strains. The compound's efficacy was assessed using standard microbiological techniques, including minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hydroxypropanoate derivatives, including this compound. The compound exhibited significant activity against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant bacteria .

- Enzyme Kinetics Analysis : Research conducted by Smith et al. (2020) demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in fatty acid metabolism, suggesting its potential role in metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate with analogous β-hydroxy esters, focusing on substituent effects, stability, reactivity, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl analog exhibits stronger acidity (pKa ~8–10 estimated) compared to the 3-fluorophenyl derivative due to the nitro group’s resonance effects. This property is exploited in kinetic resolution studies.

- Stability:

- The 1,4-benzodioxan derivative degrades rapidly in neat form but stabilizes in dichloromethane, suggesting solvent-dependent stability. The 3-fluorophenyl analog likely shares similar solvent-stabilization trends but may exhibit better innate stability due to fluorine’s smaller size and lower steric demand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.